
(S)-3-Methyl-3-phenylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Methyl-3-phenylbutan-2-ol is an organic compound with the molecular formula C11H16O It is a chiral secondary alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Methyl-3-phenylbutan-2-ol can be achieved through several methods. One common approach involves the enantioselective reduction of the corresponding ketone, 3-Methyl-3-phenylbutan-2-one, using chiral catalysts or reagents. For example, asymmetric hydrogenation using chiral rhodium or ruthenium catalysts can yield the desired enantiomer with high enantiomeric excess.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale asymmetric reduction processes. These processes often utilize chiral ligands and transition metal catalysts to achieve high selectivity and yield. The choice of solvent, temperature, and pressure conditions are optimized to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-3-Methyl-3-phenylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 3-Methyl-3-phenylbutan-2-one, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: 3-Methyl-3-phenylbutan-2-one
Reduction: 3-Methyl-3-phenylbutane
Substitution: 3-Methyl-3-phenylbutyl chloride
Applications De Recherche Scientifique
(S)-3-Methyl-3-phenylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions to understand stereoselectivity and enzyme specificity.
Industry: The compound is used in the production of fragrances and flavors due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of (S)-3-Methyl-3-phenylbutan-2-ol depends on its specific application. In asymmetric synthesis, the compound acts as a chiral auxiliary or ligand, influencing the stereochemistry of the reaction products. Its molecular targets and pathways involve interactions with enzymes or catalysts that recognize its chiral center, leading to selective transformations.
Comparaison Avec Des Composés Similaires
®-3-Methyl-3-phenylbutan-2-ol: The enantiomer of (S)-3-Methyl-3-phenylbutan-2-ol, with similar chemical properties but different biological activities.
3-Methyl-3-phenylbutan-2-one: The ketone form, which can be interconverted with the alcohol through oxidation and reduction reactions.
3-Methyl-3-phenylbutane: The fully reduced form, lacking the hydroxyl group.
Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral drug development. Its ability to act as a chiral building block makes it valuable in creating enantiomerically pure compounds.
Propriétés
Formule moléculaire |
C11H16O |
|---|---|
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
(2S)-3-methyl-3-phenylbutan-2-ol |
InChI |
InChI=1S/C11H16O/c1-9(12)11(2,3)10-7-5-4-6-8-10/h4-9,12H,1-3H3/t9-/m0/s1 |
Clé InChI |
HGAVQGLFENEAOM-VIFPVBQESA-N |
SMILES isomérique |
C[C@@H](C(C)(C)C1=CC=CC=C1)O |
SMILES canonique |
CC(C(C)(C)C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Rel-methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate](/img/structure/B13610364.png)
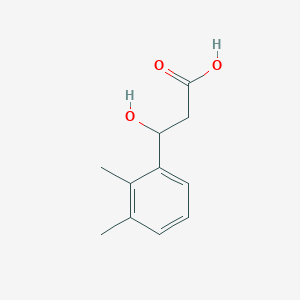
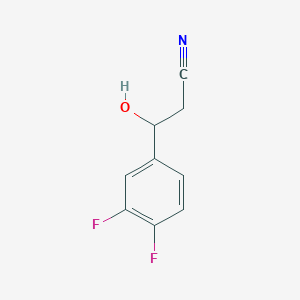
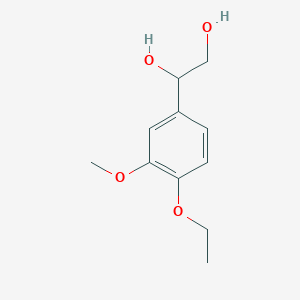
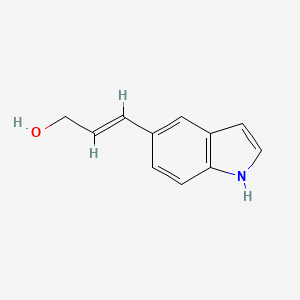

![3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide](/img/structure/B13610410.png)
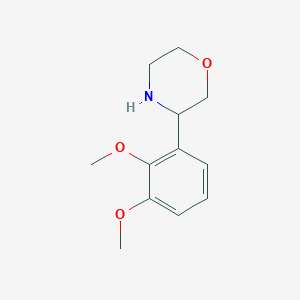
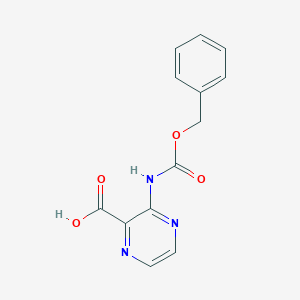
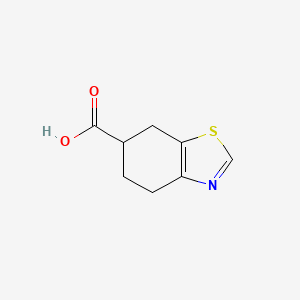


![3-[(Methylamino)methyl]thiolan-3-olhydrochloride](/img/structure/B13610462.png)

